(E)-3,3',4,5'-Tetramethoxystilbene is a synthetic organic compound that belongs to the stilbene family, characterized by its 1,2-diphenylethylene structure. This compound is notable for having four methoxy groups attached to its phenyl rings, which significantly influences its biological activity. Research indicates that (E)-3,3',4,5'-Tetramethoxystilbene exhibits potential antioxidant, anti-inflammatory, and anticancer properties, making it a subject of interest in various scientific fields including chemistry, biology, and medicine .
The primary method for synthesizing (E)-3,3',4,5'-Tetramethoxystilbene is the Wittig reaction. This reaction involves the formation of an alkene from an aldehyde or ketone using a phosphonium salt. The synthesis typically follows these steps:
In an industrial context, the synthesis can be scaled up using similar reaction conditions. Key steps include:
The molecular formula for (E)-3,3',4,5'-Tetramethoxystilbene is . Its structure features four methoxy groups positioned on the phenyl rings:
(E)-3,3',4,5'-Tetramethoxystilbene can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action of (E)-3,3',4,5'-Tetramethoxystilbene involves its interaction with biological pathways that regulate cell growth and inflammation. Studies have shown that it can induce apoptosis in cancer cells through pathways such as:
Relevant data include melting point and boiling point measurements which are crucial for determining suitable conditions for synthesis and application .
(E)-3,3',4,5'-Tetramethoxystilbene has several scientific applications:
Stilbene derivatives constitute a structurally diverse class of phenolic compounds characterized by a central ethylene bridge linking two aromatic rings. These molecules exhibit remarkable pharmacological versatility, with methoxylated derivatives demonstrating enhanced metabolic stability and target specificity compared to their hydroxylated counterparts. The strategic addition of methoxy (-OCH₃) groups alters electron distribution, lipophilicity, and conformational stability, thereby modulating interactions with biological targets such as enzymes, receptors, and signaling proteins. Among these derivatives, tetramethoxystilbenes represent a promising subclass where four methoxy groups are strategically positioned to optimize bioactivity while mitigating rapid phase II metabolism—a limitation observed in foundational compounds like resveratrol [6] [8].
Methoxylated stilbenes are systematically classified based on the position and number of methoxy substitutions, which dictate their pharmacological profiles. Symmetric substitutions (e.g., 3,5- and 3',5'-positions) enhance molecular planarity, facilitating intercalation into lipid bilayers or hydrophobic protein pockets. Asymmetric patterns (e.g., 3,3',4,5') disrupt symmetry but introduce steric and electronic nuances that influence target selectivity. The table below illustrates key structural motifs and their functional implications:
Table 1: Structural and Functional Diversity of Methoxylated Stilbenes
Compound | Methoxy Substitution Pattern | Lipophilicity (LogP) | Primary Bioactivities |
---|---|---|---|
Pterostilbene | 3,5-; 4'-OH | 2.95 | Antioxidant; Antiproliferative [6] |
(E)-3,3',4,5'-Tetramethoxystilbene | 3,3',4,5' | 4.49 | Anti-inflammatory; CYP1B1 inhibition [4] [5] |
DMU-212 | 3,4,5; 4' | 3.80 | Pro-apoptotic (broad-spectrum) [7] |
3,4',5-Trimethoxystilbene | 3,5; 4' | 3.20 | NF-κB/MAPK inhibition [8] |
The 3,3',4,5'-tetramethoxy configuration uniquely combines ortho-dimethoxy (Ring B) and meta-dimethoxy (Ring A) arrangements. This sterically congested pattern enhances lipid solubility (LogP ≈ 4.49) and plasma membrane permeability while enabling specific π-stacking interactions with aromatic residues in enzyme binding sites [4] [5]. Consequently, such derivatives exhibit improved cellular uptake and resistance to glucuronidation compared to trihydroxy or trimethoxy analogues [6].
Positional isomerism profoundly influences the biological activity of tetramethoxystilbenes. The 3,3',4,5' isomer (TMS) differs from the well-studied 3,4,5,4' isomer (DMU-212) in the relocation of one methoxy group from the para-position of Ring B (4') to the meta-position of Ring A (3). This subtle redistribution alters electronic density and molecular dipole moments, thereby modulating target engagement. For instance:
Stereochemistry further dictates biological specificity. The (E)-isomer of 3,3',4,5'-tetramethoxystilbene adopts a planar, linear conformation due to unrestricted π-orbital overlap across the ethylene bridge. This geometry facilitates high-affinity binding to the hydrophobic cleft of SERCA (Sarco/Endoplasmic Reticulum Ca²⁺-ATPase), as demonstrated by molecular docking studies. Hydrophobic interactions with residues (Phe256, Ile765, Ile829, Phe834) stabilize the inhibitor-enzyme complex, disrupting calcium homeostasis and triggering ER stress-induced apoptosis in cancer cells [3]. In contrast, the sterically hindered (Z)-isomer cannot achieve optimal alignment with these residues, reducing potency by >10-fold in cytotoxic assays [4].
Table 2: Impact of Positional Isomerism and Stereochemistry on Biological Activity
Compound | Isomeric Configuration | Key Biological Target | Functional Consequence |
---|---|---|---|
(E)-3,3',4,5'-TMS | E; 3,3',4,5' | CYP1B1; SERCA | Procarcinogen detoxification; Ca²⁺ dysregulation [3] [5] |
(E)-3,4,5,4'-DMU-212 | E; 3,4,5,4' | Microtubules; DNA | Mitotic arrest; DNA damage [7] |
(Z)-3,3',4,5'-TMS | Z; 3,3',4,5' | SERCA (weak) | Reduced Ca²⁺ dysregulation [4] |
DMU-214 (3'-OH metabolite) | E; 3,4,5,4' | p53; Death receptors | Dual intrinsic/extrinsic apoptosis [7] |
The development of (E)-3,3',4,5'-tetramethoxystilbene is rooted in efforts to overcome the pharmacokinetic limitations of resveratrol (3,5,4'-trihydroxystilbene). Despite resveratrol’s broad bioactivity—including antioxidant, anti-inflammatory, and anticancer effects—its clinical translation has been hampered by:
Methoxylation emerged as a strategic solution to these challenges. Early structure-activity relationship (SAR) studies revealed:
These principles guided the synthesis of first-generation analogues like pterostilbene (3,5-dimethoxy-4'-hydroxystilbene), which demonstrated superior bioavailability (oral bioavailability ≈12.5% in rats) and potency over resveratrol [6]. Subsequent efforts focused on fully methoxylated derivatives to further impede metabolic degradation. Compounds such as 3,4',5-trimethoxy- (TMS) and 3,3',4,5'-tetramethoxystilbene (TMS) were systematically evaluated, revealing that:
Table 3: Evolution of Key Resveratrol Analogues with Improved Pharmacokinetics
Generation | Representative Compound | Structural Innovation | Pharmacokinetic/Bioactivity Advancement |
---|---|---|---|
Parent | Resveratrol | 3,5,4'-Trihydroxy | Broad bioactivity; Low bioavailability (<1%) [6] |
1st Gen | Pterostilbene | 3,5-Dimethoxy; 4'-hydroxy | 12.5% oral bioavailability; Enhanced cellular uptake [6] |
2nd Gen | (E)-3,4',5-Trimethoxystilbene | 3,5,4'-Trimethoxy | Nanomolar anti-angiogenic activity [6] |
2nd Gen | (E)-3,3',4,5'-Tetramethoxystilbene | 3,3',4,5'-Tetramethoxy | CYP1B1 inhibition (IC₅₀ = 6 nM); SERCA binding [3] [5] |
Concluding Remarks
(E)-3,3',4,5'-Tetramethoxystilbene exemplifies the rational optimization of stilbene scaffolds through positional isomerism and stereochemical control. Its distinct methoxy topology enables selective targeting of pathological mechanisms—from CYP1B1-mediated carcinogenesis to SERCA-dependent calcium dysregulation—unattainable with resveratrol or symmetric analogues. Future research should prioritize in vivo mechanistic validation of its multi-target engagement and exploration of synergistic combinations with conventional therapeutics.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7